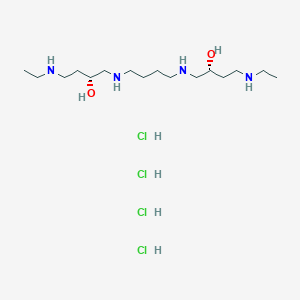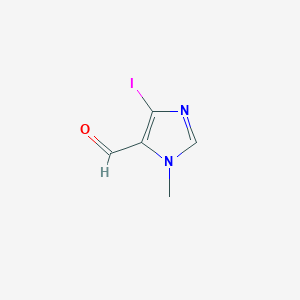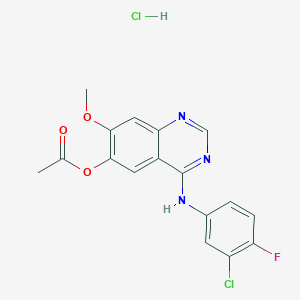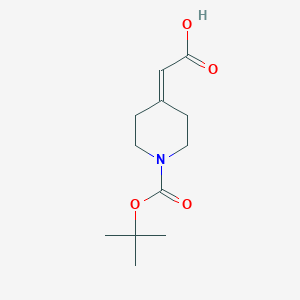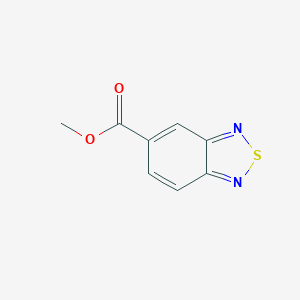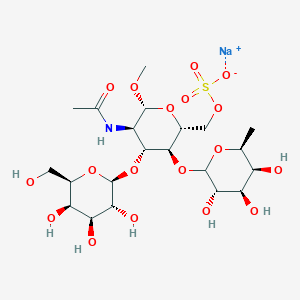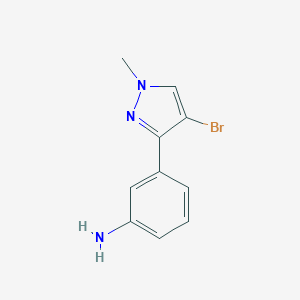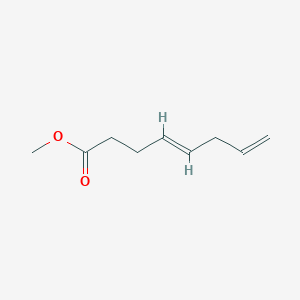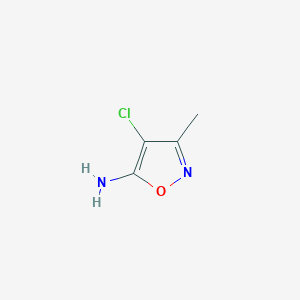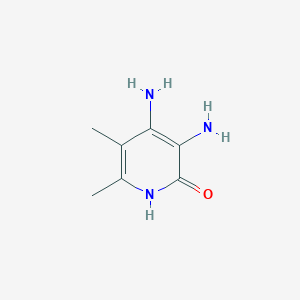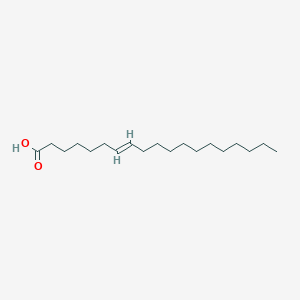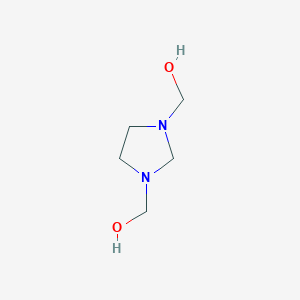
(Imidazolidine-1,3-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Imidazolidine-1,3-diyl)dimethanol, also known as IDDM, is a chemical compound with the molecular formula C5H12N2O2. It is a versatile molecule that has been widely used in scientific research applications due to its unique chemical properties.
Mécanisme D'action
(Imidazolidine-1,3-diyl)dimethanol functions as a cross-linking agent by forming covalent bonds between molecules. It also acts as a chelating agent by binding to metal ions, preventing them from reacting with other compounds. The stabilizing properties of (Imidazolidine-1,3-diyl)dimethanol are due to its ability to inhibit the degradation of materials by scavenging free radicals.
Effets Biochimiques Et Physiologiques
(Imidazolidine-1,3-diyl)dimethanol has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, (Imidazolidine-1,3-diyl)dimethanol has been shown to have a protective effect on the liver, reducing the damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Imidazolidine-1,3-diyl)dimethanol in lab experiments is its versatility. It can be used in a variety of applications, including as a cross-linking agent, a chelating agent, and a stabilizer. Additionally, it is easy to synthesize and has a high yield. However, one limitation of using (Imidazolidine-1,3-diyl)dimethanol is that it can be toxic in high concentrations. Therefore, it is important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of (Imidazolidine-1,3-diyl)dimethanol in scientific research. One potential application is in the development of new materials with improved mechanical properties and stability. Additionally, (Imidazolidine-1,3-diyl)dimethanol may be useful in the development of new drugs with antioxidant and anti-inflammatory properties. Finally, further research is needed to explore the potential of (Imidazolidine-1,3-diyl)dimethanol in the treatment of liver disease and other conditions.
Conclusion:
In conclusion, (Imidazolidine-1,3-diyl)dimethanol is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it useful as a cross-linking agent, a chelating agent, and a stabilizer. While there are some limitations to its use, the future directions for the use of (Imidazolidine-1,3-diyl)dimethanol in scientific research are promising.
Méthodes De Synthèse
(Imidazolidine-1,3-diyl)dimethanol can be synthesized through the reaction between formaldehyde and imidazolidine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through a series of steps such as filtration, washing, and drying. The yield of the reaction is typically high, making (Imidazolidine-1,3-diyl)dimethanol an economical compound to produce.
Applications De Recherche Scientifique
(Imidazolidine-1,3-diyl)dimethanol has been used in a variety of scientific research applications, including as a cross-linking agent, a chelating agent, and a stabilizer. It has been used in the production of plastics, resins, and adhesives due to its ability to improve the mechanical properties and stability of these materials. Additionally, (Imidazolidine-1,3-diyl)dimethanol has been used in the pharmaceutical industry as a building block for the synthesis of drugs.
Propriétés
Numéro CAS |
174645-49-9 |
|---|---|
Nom du produit |
(Imidazolidine-1,3-diyl)dimethanol |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)imidazolidin-1-yl]methanol |
InChI |
InChI=1S/C5H12N2O2/c8-4-6-1-2-7(3-6)5-9/h8-9H,1-5H2 |
Clé InChI |
BWGDAJZRDHAVTI-UHFFFAOYSA-N |
SMILES |
C1CN(CN1CO)CO |
SMILES canonique |
C1CN(CN1CO)CO |
Synonymes |
1,3-Imidazolidinedimethanol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



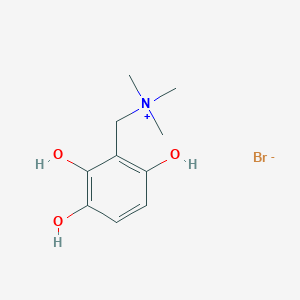
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
